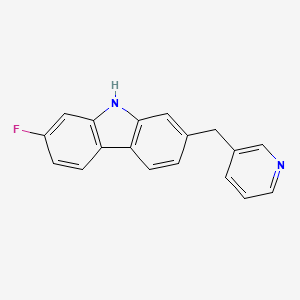

Carbazole derivative 1

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Carbazole Derivatives: A Comprehensive Technical Guide for Research and Drug Development

Executive Summary

Carbazole derivatives represent a significant class of nitrogen-containing heterocyclic compounds characterized by a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring. These compounds have attracted substantial research interest due to their diverse pharmacological activities and favorable physicochemical properties. Recent advances have elucidated several molecular mechanisms through which carbazole derivatives exert their biological effects, including modulation of key signaling pathways such as p53, JAK/STAT, and MAPK cascades. This whitepaper provides a comprehensive technical overview of carbazole derivatives, highlighting their synthesis, structure-activity relationships, biological mechanisms with visualized pathways, and potential applications in drug development and materials science. The information presented herein aims to support researchers and drug development professionals in leveraging the unique properties of carbazole derivatives for therapeutic innovation.

Chemical Foundation and Core Structure

The carbazole framework consists of a tricyclic aromatic system with two benzene rings joined by a five-membered ring containing a nitrogen atom. This structure provides an extensive conjugated π-system that confers several notable characteristics:

- Electronic properties: The carbazole nucleus exhibits excellent charge-transport capabilities and electron delocalization, making it valuable for both pharmaceutical and materials science applications [1].

- Structural versatility: The carbazole structure can be functionally diversified at multiple positions. The C-3 and C-6 positions demonstrate the highest electron density and are most reactive toward electrophilic substitution, while the N-9 position can be readily modified through alkylation or acylation reactions [1].

- Thermal and chemical stability: The fused aromatic ring system provides remarkable thermal resilience, with many derivatives maintaining stability at temperatures exceeding 200°C [2] [3].

- Drug-like properties: The carbazole scaffold exhibits favorable molecular properties for drug development, including appropriate molecular weight distribution and opportunities for structural modification to optimize pharmacokinetic profiles [4].

Synthesis Methods and Structural Modification

Traditional Synthetic Approaches

Conventional synthetic routes to carbazole derivatives typically involve transition metal-catalyzed reactions and often require pre-functionalized substrates. These methods include:

- Intramolecular C-N bond formation through amination or amidation of bi-aryl amines using metal catalysts [5]

- Oxidative addition of aryl halides to metal catalysts followed by C-H activation [5]

- Intramolecular oxidative C-H/C-H coupling using metal catalysts or photoredox conditions with oxidants such as iodine or molecular oxygen [5]

While these approaches have proven effective for generating diverse carbazole libraries, they frequently suffer from limitations including poor atom economy, multiple synthetic steps, and reliance on precious metal catalysts [5].

Advanced Electrochemical Synthesis

Recent advances have introduced electrochemical methods that provide more sustainable alternatives for carbazole synthesis:

- Metal-free dehydrogenative coupling: An innovative approach enables carbazole synthesis via electrochemical dehydrogenative aryl-aryl coupling of arylamines under metal-free conditions at ambient temperature [5].

- Elimination of external oxidants: This method uses anodic oxidation to achieve intramolecular homo-coupling, avoiding the need for chemical oxidants [5].

- Broad functional group tolerance: The electrochemical approach accommodates various functional groups including halogens (-Cl, -Br), -CN, -CHO, and -CO₂Me without decomposition or side reactions [5].

- Operational simplicity: Reactions are performed in a two-electrode setup under galvanostatic control, typically achieving good to excellent yields (61-89% across studied substrates) [5].

Table 1: Comparison of Carbazole Synthesis Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Metal-Catalyzed | Transition metal catalysts, pre-functionalized substrates | Broad substrate scope, established protocols | Poor atom economy, metal contamination, multiple steps |

| Electrochemical Dehydrogenative | Metal-free, electrochemical oxidation, ambient temperature | Sustainable, atom-efficient, no external oxidants | Optimization needed for electron-deficient substrates |

Pharmacological Activities and Therapeutic Mechanisms

Carbazole derivatives demonstrate remarkable multifunctional pharmacological activities through modulation of diverse molecular targets and signaling pathways.

Anticancer Activities

Carbazole derivatives exert anticancer effects through multiple mechanisms, with particular promise demonstrated in melanoma treatment:

- p53 pathway reactivation: The derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to selectively inhibit melanoma cell growth by reactivating the p53 tumor suppressor pathway. ECCA enhances phosphorylation of p53 at Ser15 and induces both apoptosis and cellular senescence in melanoma cells harboring wild-type p53 [6].

- Selective cytotoxicity: ECCA demonstrates strong inhibitory activity against BRAF-mutated and BRAF-wild-type melanoma cells while showing minimal effects on normal human primary melanocytes [6].

- MAPK pathway modulation: ECCA treatment enhances phosphorylation of p38-MAPK and JNK, and inhibition of these kinases rescues the growth inhibition elicited by ECCA [6].

- Combination therapy potential: ECCA significantly enhances growth inhibition of melanoma cells when combined with BRAF inhibitors [6].

- Microtubule disruption: 2-Nitro-1,4-di-p-tolyl-9H-carbazole demonstrates anticancer activity against breast cancer cell lines (IC₅₀ = 7 ± 1.0 µM for MCF-7 and 11.6 ± 0.8 µM for MDA-MB-231) by interfering with tubulin organization and triggering apoptosis [7].

The following diagram illustrates the p53 reactivation pathway induced by ECCA in melanoma cells:

Figure 1: ECCA induces melanoma cell apoptosis and senescence through p53 pathway reactivation.

Antibacterial and Antibiofilm Activities

Carbazole derivatives show promising antibacterial effects, particularly in addressing multidrug-resistant pathogens:

- Efflux pump inhibition: 3,3-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives function as potent AcrB inhibitors, reversing bacterial multidrug resistance by inhibiting antibiotic efflux [8].

- Synergistic antibiotic potentiation: Selected derivatives reduce minimum inhibitory concentrations (MICs) of antibiotics by up to 32-fold at sub-inhibitory concentrations (128 μg/mL) [8].

- Biofilm disruption: Compound 11i demonstrates significant reduction of preformed biofilm biomass in combination therapy and extends the post-antibiotic effects of azithromycin and linezolid by 2 and 1.5 hours, respectively [8].

- Membrane-targeting mechanisms: Certain carbazole derivatives exhibit membrane-active properties through FabH inhibition, disrupting bacterial membrane function and biofilm formation [4].

Enzyme Inhibition and Signaling Pathways

Carbazole derivatives modulate diverse enzymatic targets and signaling cascades:

- Tyrosinase inhibition: Novel carbazole-thiazole conjugates demonstrate potent tyrosinase inhibitory activity, with compound K3 (IC₅₀ = 45.95 µM) showing 1.6-fold greater potency than kojic acid (IC₅₀ = 72.27 µM) [2] [3]. These derivatives exhibit mixed-type inhibition kinetics, binding to both free enzyme and enzyme-substrate complexes [3].

- JAK/STAT pathway modulation: Carbazole derivative CAB (9H-Carbazol-3-yl 4-aminobenzoate) attenuates vascular remodeling through direct binding to the SH2 domain of STAT3, suppressing PDGF-induced STAT3 activation and downstream signaling through the CIAPIN1/JAK2/STAT3 axis [9].

- Antifungal activity: Specific derivatives like 3f and 3i demonstrate potent antifungal effects, potentially through action on the RAS-MAPK pathway [1].

The following diagram illustrates the STAT3 inhibition pathway by CAB:

Figure 2: CAB inhibits vascular hyperplasia via STAT3 pathway modulation.

Table 2: Quantitative Pharmacological Data for Selected Carbazole Derivatives

| Compound | Activity | Potency (IC₅₀/EC₅₀) | Molecular Target | Therapeutic Area |

|---|---|---|---|---|

| ECCA | Anticancer | Selective growth inhibition (µM range) | p53 pathway | Melanoma |

| CAB | Anti-proliferative | Attenuated VSMC proliferation | STAT3 SH2 domain | Vascular remodeling |

| K3 | Tyrosinase inhibition | 45.95 µM | Tyrosinase active site | Melanoma, hyperpigmentation |

| 11i | Antibiotic potentiation | 32-fold MIC reduction | AcrB efflux pump | Multidrug-resistant bacteria |

| 7g | Anticancer | <12.24 µM | Unknown (selective for cancer cells) | Hepatocellular carcinoma |

Materials Science and Non-Pharmaceutical Applications

Beyond pharmaceutical applications, carbazole derivatives exhibit valuable properties for materials science:

- Organic electronics: The extended conjugated π-system and excellent hole-transport capabilities make carbazole derivatives ideal for use in OLEDs, organic photovoltaic cells (OPVs), and thin-film transistors (OTFTs) [2] [3].

- Fluorescent sensors: Carbazole-thiazole conjugates demonstrate strong solvatochromism, large excited-state dipole moments, and efficient intramolecular charge transfer, enabling their use as sensitive molecular probes for detecting metal ions and environmental changes [3].

- Thermal stability: Derivatives exhibit high thermal resilience with 5% mass loss temperatures (T₅) ranging from 222°C to 244°C, making them suitable for applications requiring thermal endurance [3].

Experimental Protocols and Methodological Considerations

Biological Evaluation Methods

Standardized protocols for evaluating carbazole derivative activity include:

- Cell viability assays: CCK-8 assays performed with 2×10³ cells/well in 96-well plates, incubated with compounds for specified durations, followed by absorbance measurement at 450nm [6].

- Colony formation assays: 1×10³ cells/well plated in 6-well plates, treated with compounds every 2 days for 10 days, followed by fixation, crystal violet staining, and manual counting of colonies (>50 cells) [6].

- EdU staining assays: 5×10⁵ cells/well plated in 24-well plates, treated with compounds, pulsed with EdU for 2h, followed by fixation and fluorescence staining for proliferation analysis [6].

- Enzyme inhibition kinetics: Tyrosinase inhibition assessed with L-DOPA as substrate, followed by Lineweaver-Burk analysis to determine inhibition constants and mechanism [3].

- Efflux inhibition assays: Nile Red efflux inhibition measured at concentrations between 50-200μM, with simultaneous assessment of bacterial membrane integrity and proton motive force dissipation [8].

ADMET and Safety Profiling

Comprehensive evaluation of carbazole derivatives should include:

- Cytotoxicity screening: Assessment against human embryonic kidney (HEK 293) cells and primary cell lines to determine selective toxicity [8] [6].

- Hemolytic potential: Evaluation using murine erythrocytes to assess membrane disruption [8].

- In vivo toxicology: Studies in Galleria mellonella and murine models to establish biosafety profiles [8].

- Pharmacokinetic characterization: Analysis of metabolic stability, protein binding, and clearance to guide pharmacodynamic studies [8].

Conclusion and Future Perspectives

Carbazole derivatives represent a versatile structural class with demonstrated potential across multiple therapeutic areas and technological applications. Their favorable drug-like properties, diverse mechanisms of action, and tunable physicochemical characteristics make them particularly attractive for drug development against challenging targets, including multidrug-resistant infections, melanoma, and vascular proliferative disorders.

Future research directions should focus on:

- Structural optimization to enhance potency and selectivity while minimizing off-target effects

- Combination therapy strategies leveraging synergistic mechanisms with existing therapeutics

- Formulation development to address potential solubility and bioavailability challenges

- Exploration of non-traditional indications through target-agnostic screening approaches

References

- 1. Diverse pharmacological actions of potential carbazole ... [fjps.springeropen.com]

- 2. Novel Carbazole–Thiazole Conjugates: Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel Carbazole–Thiazole Conjugates: Synthesis and ... [mdpi.com]

- 4. Design, synthesis, and biological evaluation of carbazole ... [sciencedirect.com]

- 5. Electrochemical dehydrogenative intramolecular C–C ... [pubs.rsc.org]

- 6. A carbazole compound, 9-ethyl-9H ... [nature.com]

- 7. Special Issue “Carbazole Derivatives: Latest Advances and ... [mdpi.com]

- 8. Design, synthesis and biological evaluation of 3,3-dimethyl ... [pubmed.ncbi.nlm.nih.gov]

- 9. Novel carbazole attenuates vascular remodeling through ... [sciencedirect.com]

Comprehensive Technical Guide to Biological Activities of Carbazole Derivatives

Introduction to Carbazole and its Pharmaceutical Significance

Carbazole is a tricyclic aromatic compound consisting of two benzene rings fused on either side of a pyrrole ring, creating a rigid, planar structure with an extensive π-conjugated system. This unique architecture provides carbazole derivatives with exceptional electronic properties and the capacity for diverse chemical modifications, making them highly valuable in pharmaceutical chemistry and materials science [1] [2]. The carbazole nucleus serves as a privileged structural motif in drug discovery, with natural and synthetic derivatives demonstrating a remarkably broad spectrum of biological activities [1].

The significance of carbazole derivatives in modern therapeutics stems from their multifaceted pharmacological profiles and favorable drug-like properties. Numerous carbazole-based drugs have received clinical approval, including Celiptium (for metastatic breast cancer and non-small cell lung cancer), Midostaurin (for acute myeloid leukemia), and other investigational agents [3]. The inherent fluorescent properties of many carbazole derivatives further enhance their utility as molecular probes for studying biological interactions and cellular processes [4]. This combination of therapeutic potential and diagnostic applicability positions carbazole derivatives as particularly valuable scaffolds in the development of multifunctional pharmaceutical agents.

Comprehensive Biological Activities and Quantitative Data

Anticancer Activities

Carbazole derivatives demonstrate potent antiproliferative effects against diverse cancer cell lines through multiple mechanisms, including DNA intercalation, topoisomerase inhibition, kinase modulation, and reactivation of tumor suppressor pathways [1] [2] [3]. The quantitative efficacy data for key derivatives are summarized in Table 1.

Table 1: Anticancer Activity of Selected Carbazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| ECCA | Various melanoma cells | Selective growth inhibition | p53 pathway reactivation, p38-MAPK/JNK phosphorylation | [3] |

| Compound 10 | HepG2 | 7.68 µM | Not specified | [1] |

| Compound 10 | HeLa | 10.09 µM | Not specified | [1] |

| Compound 10 | MCF7 | 6.44 µM | Not specified | [1] |

| Compound 9 | HeLa | 7.59 µM | Not specified | [1] |

| Compound 61 | HL-60 | 0.51-2.48 µM | Not specified (highly selective) | [2] |

| Ellipticine | Various cancers | Effective across multiple lines | Topoisomerase II inhibition, DNA intercalation | [2] |

| Compound 7g | A875, HepG2 | <12.24 µM | Selective proliferation inhibition | [2] |

The structure-activity relationship (SAR) studies reveal that specific substitutions significantly influence anticancer efficacy. For instance, the introduction of a 2-bromobenzyl group at the imidazolyl-3-position, combined with an appropriate alkyl chain length between carbazole and imidazole rings, markedly enhances antitumor activity, as demonstrated by Compound 61 [2]. Similarly, acylhydrazone derivatives with specific heterocyclic substitutions show remarkable selectivity against cancer cells while sparing normal cells [2].

Antibacterial Activities

Carbazole derivatives exhibit potent antibacterial effects, particularly against drug-resistant strains, through novel mechanisms of action that include FabH enzyme inhibition and membrane disruption [5]. In a comprehensive study evaluating twenty carbazole derivatives, several compounds demonstrated significant growth inhibition against both Gram-positive and Gram-negative bacteria, with compound 4r showing particularly strong activity [5].

Table 2: Antibacterial Activity and Key Properties of Carbazole Derivatives

| Property/Activity | Findings | Significance |

|---|---|---|

| Primary Target | FabH condensing enzyme in FAS II pathway | Novel mechanism avoids cross-resistance |

| Membrane Activity | Disruption of bacterial membranes | Counteracts drug resistance mechanisms |

| Biofilm Inhibition | Interference with biofilm formation | Reduces virulence and persistence |

| Structural Features | Carbazole core with functionalized substitutions | Optimal drug-like properties |

| ADMET Profile | Favorable predicted pharmacokinetics | Promising lead compounds |

Molecular docking studies confirm that these carbazole derivatives competitively bind to the FabH active site, interacting with key residues such as Cys112, His244, and Asn274 in Escherichia coli FabH [5]. This dual mechanism—combining enzyme inhibition with membrane-targeting activity—represents a promising strategy to overcome conventional antibiotic resistance.

Antioxidant and Antifibrotic Activities

The electron-donating capacity of the carbazole ring system enables significant free radical scavenging activity, which contributes to both antioxidant and antifibrotic effects [1]. Quantitative assessment using the DPPH radical scavenging assay demonstrates potent antioxidant activity for specific derivatives, as summarized in Table 3.

Table 3: Antioxidant and Antifibrotic Activities of Carbazole Derivatives

| Compound | Antioxidant IC₅₀ (µM) | Antifibrotic Activity (LX-2 cellular viability) | Notes |

|---|---|---|---|

| Compound 4 | 1.05 ± 0.77 | Not specified | Potent antioxidant |

| Compound 9 | 5.15 ± 1.01 | 57.96% at 1 µM | Dual antioxidant/antifibrotic activity |

| Carazostatin | Strong antioxidant activity | Not specified | More potent than α-tocopherol |

The antifibrotic effects are particularly relevant for hepatic fibrosis treatment, where oxidative stress plays a crucial role in disease progression [1]. Compound 9 demonstrates exceptional promise, showing significant reduction in cellular viability of LX-2 cells (human hepatic stellate cells) at low micromolar concentrations, indicating potent antifibrotic activity [1].

Enzyme Inhibition Activities

Carbazole derivatives show remarkable enzyme inhibitory potential against various therapeutic targets. Recent investigations have identified potent tyrosinase inhibitors with potential applications in melanoma treatment and dermatological disorders [4].

Table 4: Tyrosinase Inhibitory Activity of Carbazole-Thiazole Conjugates

| Compound | Substituent | IC₅₀ (µM) | Inhibition Type | Comparative Efficacy |

|---|---|---|---|---|

| K1 | Adamantyl moiety | 59.36 ± 1.427 | Mixed | 1.2x more potent than kojic acid |

| K2 | Cyano group | 81.99 ± 3.387 | Mixed | Less potent than kojic acid |

| K3 | 4-nitrophenyl group | 45.95 ± 3.152 | Mixed | 1.6x more potent than kojic acid |

| Kojic acid | Reference | 72.27 ± 3.145 | - | Standard reference |

| Ascorbic acid | Reference | 386.50 ± 11.958 | - | Standard reference |

Kinetic analysis reveals that these carbazole-thiazole conjugates exhibit mixed-type inhibition, indicating they can bind to both the free enzyme and the enzyme-substrate complex [4]. Compound K3, with its 4-nitrophenyl substituent, shows particularly strong inhibition, surpassing the efficacy of the standard tyrosinase inhibitor kojic acid.

Molecular Mechanisms and Signaling Pathways

p53 Reactivation in Melanoma Therapy

The carbazole derivative ECCA (9-ethyl-9H-carbazole-3-carbaldehyde) demonstrates a sophisticated mechanism for reactivating the p53 tumor suppressor pathway in melanoma cells, which typically harbor wild-type p53 but exhibit impaired function [3]. The molecular cascade is visualized in the following pathway diagram:

ECCA induces p53-mediated apoptosis/senescence in melanoma via p38-MAPK/JNK pathway.

This pathway illustrates how ECCA activates p38-MAPK and JNK signaling, leading to phosphorylation of p53 at Ser15, which enhances its stability and transcriptional activity. Subsequently, p53 upregulates pro-apoptotic genes and triggers both apoptosis and cellular senescence in melanoma cells. Importantly, ECCA exhibits selective toxicity against melanoma cells while sparing normal melanocytes, highlighting its therapeutic potential [3].

FabH Inhibition in Antibacterial Activity

The antibacterial mechanism of carbazole derivatives involves dual targeting of both the FabH enzyme in bacterial fatty acid synthesis and the bacterial membrane structure [5]. The following diagram illustrates this coordinated mechanism:

Carbazole derivatives inhibit bacterial growth via FabH inhibition and membrane disruption.

This dual mechanism is particularly effective against drug-resistant bacteria. The FabH inhibition disrupts the initial condensation step in bacterial fatty acid synthesis, while membrane disruption physically compromises bacterial integrity. Additionally, the interference with biofilm formation reduces bacterial virulence and persistence [5].

Key Experimental Protocols and Methodologies

Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives typically involves multi-step functionalization of the carbazole core structure. A common approach begins with N-alkylation of carbazole, followed by electrophilic substitution at the C-3 position, which has the highest electron density [1] [2]. The general workflow for synthesizing sulfonohydrazide derivatives (compounds 2-5) is outlined below:

General synthesis workflow for carbazole sulfonohydrazide derivatives.

Detailed Procedure for Sulfonohydrazide Derivatives [1]:

- Reaction Setup: Dissolve carbazole intermediate (1 equivalent) in anhydrous THF (15 mL)

- Base Addition: Add triethylamine (1.1 equivalents) as an acid acceptor

- Sulfonylation: Introduce appropriate sulfonyl chloride (1 equivalent)

- Reaction Conditions: Stir at room temperature for 18 hours under inert atmosphere

- Workup: Filter the suspension, remove THF from filtrate under reduced pressure

- Purification: Dissolve crude product in minimal methanol (3 mL), precipitate in water (150 mL)

- Isolation: Filter precipitated solid, dry, and recrystallize from ethanol

Characterization Techniques:

- Structural Elucidation: ¹H NMR (400 MHz), ¹³C NMR (100 MHz)

- Mass Analysis: HRMS with ESI+ ionization

- Purity Assessment: UPLC/MS-TOF, TLC with multiple solvent systems

- Physical Properties: Melting point determination

Biological Evaluation Methods

Anticancer Activity Assessment [1] [3]:

- Cell Lines: HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), MCF7 (breast cancer), A375 (melanoma)

- Viability Assay: CCK-8 assay measuring mitochondrial dehydrogenase activity

- Procedure:

- Seed cells in 96-well plates (2×10³ cells/well)

- Treat with carbazole derivatives at varying concentrations

- Incubate for 24-72 hours

- Add CCK-8 solution (10 µL/well), incubate 1.5 hours

- Measure absorbance at 450 nm

- Data Analysis: Calculate IC₅₀ values using nonlinear regression

Antibacterial Evaluation [5]:

- Bacterial Strains: Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa)

- Method: Broth microdilution method following CLSI guidelines

- Biofilm Inhibition: Crystal violet staining assay

- Membrane Damage: Propidium iodide uptake measured by fluorescence

Antioxidant Activity [1]:

- Method: DPPH radical scavenging assay

- Procedure:

- Prepare DPPH solution (0.1 mM in methanol)

- Mix with compound solutions at various concentrations

- Incubate in dark for 30 minutes

- Measure absorbance at 517 nm

- Calculation: IC₅₀ determined from concentration-response curve

Molecular Docking Studies [1] [5]:

- Software: AutoDock Vina or similar molecular docking suite

- Preparation:

- Obtain protein structures from PDB database

- Prepare ligands using energy minimization

- Define active site and grid parameters

- Docking Parameters:

- Exhaustiveness setting ≥ 8

- Multiple docking runs for statistical significance

- Binding affinity calculations

- Visualization of interaction patterns

Structure-Activity Relationship Analysis

The biological activity of carbazole derivatives is highly dependent on their substitution patterns and structural features. Key SAR insights include:

N-9 Position Modifications: Alkyl chains at the N-9 position significantly influence cellular penetration and pharmacokinetic properties. Longer alkyl chains generally enhance lipophilicity and membrane permeability [2].

C-3 and C-6 Substitutions: These electron-rich positions are ideal for introducing pharmacophoric groups. Acylhydrazone derivatives at C-3 show exceptional antiproliferative activity, while sulfonamide derivatives demonstrate potent antibacterial effects [1] [5].

Hybrid Derivatives: Conjugation with other pharmacologically active moieties (thiazole, imidazole, thiadiazole) creates multi-targeting agents with enhanced efficacy. For instance, carbazole-thiazole hybrids show improved tyrosinase inhibitory activity [4].

Electron-Withdrawing/Donating Groups: The presence of nitro groups enhances tyrosinase inhibition, while hydroxyl groups contribute to antioxidant activity through hydrogen donation [4].

Conclusion and Future Perspectives

Carbazole derivatives represent a versatile and promising class of bioactive compounds with demonstrated efficacy across multiple therapeutic areas. Their diverse mechanisms of action, including enzyme inhibition, signaling pathway modulation, and direct macromolecular interaction, highlight their potential as privileged structures in drug discovery.

The future development of carbazole-based therapeutics should focus on:

- Optimization of lead compounds through systematic SAR studies

- Development of dual-targeting agents to enhance efficacy and overcome resistance

- Improvement of pharmaceutical properties through formulation strategies

- Comprehensive preclinical evaluation including ADMET profiling and toxicology studies

- Exploration of combination therapies with existing treatment modalities

References

- 1. Design, synthesis, molecular docking and biological ... [pmc.ncbi.nlm.nih.gov]

- 2. Diverse pharmacological actions of potential carbazole ... [fjps.springeropen.com]

- 3. A carbazole compound, 9-ethyl-9H ... [nature.com]

- 4. Novel Carbazole–Thiazole Conjugates: Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of carbazole ... [sciencedirect.com]

Comprehensive Technical Review: Pharmacological Activities of Carbazole Derivatives

Introduction to Carbazole Derivatives and Their Therapeutic Relevance

Carbazole represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. First isolated from coal tar by Graebe and Glazer in 1872, this tricyclic aromatic system has evolved into a highly versatile pharmacophore with demonstrated therapeutic efficacy across multiple disease domains. The carbazole nucleus possesses several chemically advantageous properties, including an extended conjugated π-system that facilitates electron transport, molecular rigidity that enables precise spatial orientation, and multiple positions (C-3, C-6, and N-9 being most reactive) that allow strategic functionalization to optimize pharmacological properties. These characteristics have made carbazole derivatives attractive candidates for drug development, particularly in addressing the pressing challenge of multidrug resistance that threatens global public health.

The therapeutic significance of carbazole derivatives is evidenced by several FDA-approved drugs containing this scaffold. Alectinib (approved 2015) targets anaplastic lymphoma kinase (ALK) for non-small cell lung cancer; midostaurin (approved 2017) inhibits FLT3 for acute myeloid leukemia; carvedilol (approved 1995) acts as a beta-blocker for cardiovascular conditions; carprofen provides non-steroidal anti-inflammatory effects in veterinary medicine; and frovatriptan serves as a 5-HT receptor agonist for migraine treatment. The continued pharmaceutical interest in this scaffold is driven by its diverse molecular targeting capabilities and the potential for structural optimization to enhance potency while reducing toxicity. This comprehensive review synthesizes current research on carbazole derivatives, focusing on their pharmacological activities, mechanisms of action, synthetic approaches, and potential clinical applications across therapeutic domains.

Anticancer Activities of Carbazole Derivatives

Mechanisms of Action and Molecular Targets

Carbazole derivatives demonstrate multimodal anticancer activities through interference with critical cellular processes in cancer cells. One of the most significant mechanisms involves the inhibition of human DNA topoisomerases, essential enzymes that regulate DNA topology during replication, transcription, and chromatin remodeling. These derivatives can function as either topoisomerase II poisons (stabilizing the covalent enzyme-DNA complex) or catalytic inhibitors (preventing enzyme activity without increasing DNA damage), with some compounds exhibiting isoform selectivity for TopoIIα over TopoIIβ, which is overexpressed in many cancer cells. Beyond topoisomerase inhibition, carbazole derivatives activate critical tumor suppressor pathways, particularly by reactivating the p53 signaling pathway in malignancies such as melanoma, where approximately 84% of cases harbor wild-type p53. Additional mechanisms include induction of cellular senescence, activation of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at specific checkpoints, and disruption of mitochondrial function.

The structural diversity of carbazole derivatives enables interaction with various molecular targets beyond topoisomerases. Specific compounds have demonstrated inhibition of kinases including PIM (Proviral Integration site for Moloney murine leukemia virus), CK2 (Casein Kinase 2), ALK (Anaplastic Lymphoma Kinase), and VEGFR (Vascular Endothelial Growth Factor Receptor). The derivative ECCA (9-ethyl-9H-carbazole-3-carbaldehyde) exemplifies the sophisticated mechanisms of these compounds, enhancing phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) to inhibit proliferation and induce senescence in melanoma cells in a p53-dependent manner. The strategic incorporation of specific substituents at key positions on the carbazole nucleus, particularly C-3, C-6, and N-9, allows fine-tuning of these biological activities and selectivity profiles.

Quantitative Anticancer Activity Data

Table 1: Anticancer Activities of Selected Carbazole Derivatives

| Compound ID | Cancer Cell Lines | IC₅₀ Values | Mechanism of Action | Structural Features |

|---|---|---|---|---|

| ECCA | Human melanoma | Not specified | Reactivates p53 pathway; induces senescence via JNK/p38-MAPK phosphorylation | 9-ethyl substitution, carbaldehyde at C-3 |

| Compound 4c (Sodium 6-(N-(2,6-dimethoxypyridin-3-yl)sulfamoyl)-9-methyl-9H-carbazol-2-yl phosphate) | Human HepG2 xenograft mouse model | Potent tumor growth inhibition in vivo | Not specified | Water-soluble sulfonamide derivative with phosphate group |

| Compound 7g (N′-(Benzo[d]1,3 dioxol-5-ylmethylene)-1-methyl-9H-carbazole-2-carbohydrazide) | A875 (melanoma), HepG2 (liver cancer) | IC₅₀ < 12.24 μM | Selective proliferation inhibition without affecting normal cells | Acylhydrazone substituted with 1,3-benzodiooxozole |

| Compound 7p (N′-(4-Chlorobenzylidene)-1,9-dimethyl-9H-carbazole-2-carbohydrazide) | A875, HepG2, MARC145 | Potent inhibitor | Selective against cancer cells | 4-chlorobenzylidene acylhydrazone, dimethyl substitution |

| Compound 9 [(E)-2-(9H-carbazol-9-yl)-N′-(3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene)acetohydrazide)] | HepG2, HeLa, MCF-7 | 7.68 μM (HepG2), 10.09 μM (HeLa) | Antiproliferative | Carbazole with thiazolidinone hybrid |

| Compound 10 [5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2(3H)-one] | HepG2, HeLa, MCF-7 | Potent activity | Antiproliferative | Oxadiazolone linked through methyl bridge |

| Compound 61 [1-(5-(9H-carbazol-9-yl)pentyl)-3-(2-bromobenzyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide] | HL-60, SMMC-7721, MCF-7, SW480 | 0.51–2.48 μM | Not specified | Carbazole-benzoimidazolium hybrid with 2-bromobenzyl |

| 36a (3,6-Di(2-furyl)-9H-carbazole) | Various cancer lines | Selective TopoIIα inhibition at 20-100 μM | Catalytic inhibitor of TopoIIα; non-intercalating | Symmetrical 3,6-di(2-furyl) substitution |

| 5a (Recent study) | MCF-7, PC-3 | 8.47 ± 0.29 μM (MCF-7), 5.35 ± 0.30 μM (PC-3) | Topoisomerase II inhibition | Optimized lead compound |

Experimental Protocols for Anticancer Evaluation

Cytotoxicity Assays: The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to evaluate the antiproliferative effects of carbazole derivatives. Cells are seeded in 96-well plates at optimized densities (e.g., 5,000-10,000 cells/well) and incubated for 24 hours. Test compounds are then added in a concentration gradient (typically 0.1-100 μM) and incubated for 48-72 hours. MTT solution is added, and after 2-4 hours, the formed formazan crystals are dissolved in DMSO or isopropanol. Absorbance is measured at 570 nm, and IC₅₀ values are calculated using nonlinear regression analysis. Some studies additionally assess selectivity by comparing cytotoxicity in cancer versus normal cell lines.

Topoisomerase Inhibition Assays: The DNA relaxation assay evaluates topoisomerase inhibition using supercoiled pBR322 plasmid DNA. Reactions contain topoisomerase enzyme (Topo I, TopoIIα, or TopoIIβ), reaction buffer, and various concentrations of test compounds. After incubation at 37°C for 30 minutes, reactions are stopped and analyzed by agarose gel electrophoresis. DNA bands are visualized with ethidium bromide, and inhibitory concentrations are determined. The decatenation assay specifically assesses TopoII activity using kinetoplast DNA (kDNA) as substrate. For mechanism determination, DNA intercalation potential is evaluated through DNA unwinding assays using Topo I and relaxed plasmid DNA, with doxorubicin and etoposide as intercalating and non-intercalating controls, respectively.

Cell Death Mechanism Studies: Apoptosis induction is typically evaluated through Annexin V-FITC/propidium iodide dual staining followed by flow cytometry. Cells are treated with IC₅₀ concentrations for 24-48 hours, harvested, stained, and analyzed. Cell cycle analysis is performed by fixing cells in ethanol, treating with RNase A, staining with propidium iodide, and analyzing DNA content via flow cytometry. Senescence induction can be assessed using β-galactosidase staining at pH 6.0. Western blotting validates mechanism by evaluating protein expression changes in pathways of interest (p53, phospho-JNK, phospho-p38, PARP cleavage, etc.).

Signaling Pathways in Carbazole-Mediated Anticancer Effects

The following diagram illustrates key molecular signaling pathways through which carbazole derivatives exert their anticancer effects:

Key signaling pathways modulated by carbazole derivatives in cancer cells.

Antimicrobial Activities of Carbazole Derivatives

Antibacterial and Antifungal Efficacy

Carbazole derivatives demonstrate broad-spectrum antimicrobial activity against clinically relevant bacterial and fungal pathogens, positioning them as promising candidates for addressing the growing crisis of antimicrobial resistance. The World Health Organization has estimated that antimicrobial-resistant pathogens could cause 10 million annual deaths by 2050, underscoring the urgent need for novel therapeutic agents. Carbazole derivatives counter this threat through multiple mechanisms, including disruption of microbial membrane integrity, inhibition of essential enzymes, and interference with virulence factor expression. Structure-activity relationship studies reveal that specific substitutions dramatically influence antimicrobial potency, with chloro and methoxy groups frequently enhancing activity, particularly at the C-3 and C-6 positions of the carbazole nucleus.

The macrocyclic diamide carbazole derivative 10f exemplifies the potent antibacterial effects achievable with this scaffold, demonstrating minimum inhibitory concentration (MIC) values of 5-10 μg/mL against various bacterial species, outperforming the standard antibiotic tetracycline in some assays. Similarly, derivative 11d showed exceptional activity against Bacillus subtilis with an MIC of 1.9 μg/mL, significantly more potent than the reference drug amikacin. Against fungal pathogens, carbazole derivatives 3f and 3i displayed notable antifungal efficacy by interfering with the RAS-MAPK signaling pathway, essential for fungal growth and virulence. The continued exploration of structure-activity relationships has identified key molecular features that enhance antimicrobial properties, including the incorporation of sulfonamide groups to improve water solubility and macrocyclic structures that may enable membrane disruption.

Quantitative Antimicrobial Data

Table 2: Antimicrobial Activities of Carbazole Derivatives

| Compound ID | Microbial Strains | Activity (MIC/Zone Inhibition) | Structural Features | Reference Standard |

|---|---|---|---|---|

| Carbazole alkaloid 1 | C. kruseii, C. parapsilasis, E. coli, S. aureus, S. pyogenes | High activity; MIC = 25 μg/mL (S. aureus, S. pyogenes) | Natural carbazole alkaloid from Murraya koenigii | Not specified |

| Carbazole alkaloid 2b | S. aureus, S. pyogenes | MIC = 25 μg/mL | Natural carbazole alkaloid | Not specified |

| Derivative 3d | E. coli, S. aureus, P. aeruginosa, B. subtilis | Outstanding antimicrobial activity | Chloro and N-oxide substituents | Carbendazim (fungal) |

| Macrocyclic diamide 10f | Various bacterial species | MIC = 5-10 μg/mL | Sulfur and oxygen linkages in macrocyclic structure | Tetracycline |

| Macrocyclic diamide 10f | Various fungal species | MIC = 10-20 μg/mL | Sulfur and oxygen linkages in macrocyclic structure | Carbendazim |

| Derivative 11d | B. subtilis | MIC = 1.9 μg/mL | Derived from dehydroabietic acid | Amikacin |

| Derivatives 8e, 9e | Various bacterial and fungal strains | Pronounced activity | Acetyloxy and methoxy groups | Ciprofloxacin, ketoconazole |

| Derivatives 9c, 9d | F. porum, A. macrospore | Excellent antifungal activity | Methoxy and chloro groups | Ketoconazole |

Experimental Protocols for Antimicrobial Evaluation

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is determined using standardized broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial inocula are prepared from fresh colonies adjusted to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) and further diluted in Mueller-Hinton broth to achieve approximately 5 × 10⁵ CFU/mL in each well. Fungal strains are adjusted to 0.5-2.5 × 10³ CFU/mL in RPMI-1640 medium. Test compounds are serially diluted two-fold in 96-well microtiter plates, followed by inoculation with microbial suspensions. Positive controls (microbial growth without compound), negative controls (sterility), and reference antibiotic controls are included. Plates are incubated at 35°C for 16-20 hours (bacteria) or 24-48 hours (fungi). MIC is defined as the lowest concentration that completely inhibits visible growth.

Disk Diffusion Assay: For initial screening, the Kirby-Bauer disk diffusion method is employed. Microbial suspensions are standardized to 0.5 McFarland and swabbed onto Mueller-Hinton agar plates. Filter paper disks (6 mm diameter) impregnated with test compounds at standard concentrations (e.g., 25 μg/disk) are placed on inoculated agar surfaces. Reference antibiotic disks are included as controls. Plates are incubated at 35°C for 16-18 hours, and the diameter of inhibition zones is measured to the nearest millimeter. Results are interpreted according to CLSI criteria, with zones ≥20 mm typically indicating high susceptibility.

Time-Kill Kinetics Assays: To evaluate bactericidal or fungicidal activity, time-kill assays are performed. Test compounds are added at MIC, 2×MIC, and 4×MIC concentrations to microbial suspensions. Samples are removed at predetermined time intervals (0, 2, 4, 6, 8, 12, and 24 hours), serially diluted, and plated on appropriate agar media. After incubation, colonies are counted, and results are expressed as log₁₀ CFU/mL versus time. Bactericidal activity is defined as ≥3-log₁₀ decrease in CFU/mL compared to initial inoculum, while bacteriostatic activity is defined as <3-log₁₀ reduction.

Additional Pharmacological Activities

Neuroprotective and Anti-Alzheimer's Activities

Carbazole derivatives demonstrate significant potential in managing neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. These compounds exert neuroprotective effects through multiple mechanisms, prominently through modification of the AKT signaling pathway by boosting protein phosphatase activity in the brain. This pathway modulation enhances neuronal survival and reduces pathological protein aggregation. Specific carbazole derivatives have shown ability to reduce tau hyperphosphorylation and amyloid-beta accumulation, two hallmark pathological features of Alzheimer's disease. Additionally, certain derivatives inhibit p38 mitogen-activated protein kinase signaling by preventing the conversion of DAXX protein into ASK-1, thereby reducing apoptosis in neuronal cells exposed to oxidative stress or other insults. The extended conjugated π-system of carbazole derivatives may also facilitate blood-brain barrier penetration, making them particularly suitable for central nervous system targets.

Antidiabetic Potential

The antidiabetic activity of carbazole derivatives primarily operates through enhancement of glucose uptake via translocation of GLUT4 glucose transporters to cell membranes. In insulin-resistant states, GLUT4 translocation is impaired, contributing to hyperglycemia. Carbazole derivatives have demonstrated ability to restore this process through insulin-independent pathways, potentially offering advantages over existing therapies. Additional mechanisms include modulation of peroxisome proliferator-activated receptor gamma (PPARγ) activity, enhancement of insulin sensitivity in peripheral tissues, and reduction of hepatic glucose production. Some derivatives also exhibit alpha-glucosidase inhibitory activity, reducing postprandial hyperglycemia by delaying carbohydrate digestion and absorption in the gastrointestinal tract.

Anti-inflammatory Effects

Carbazole derivatives display potent anti-inflammatory properties primarily through interference with key inflammatory signaling pathways. The most significant mechanism involves inhibition of p38 mitogen-activated protein kinase (MAPK), a central regulator of pro-inflammatory cytokine production. By blocking this pathway, carbazole derivatives reduce the expression of cytokines such as TNF-α, IL-1β, and IL-6. Additional anti-inflammatory mechanisms include suppression of NF-κB translocation to the nucleus, inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, and reduction of reactive oxygen species through antioxidant activity. The derivative carprofen, already approved for veterinary use, exemplifies the clinical potential of carbazole-based anti-inflammatory agents, though newer derivatives aim for improved selectivity and reduced side effects.

Synthesis Approaches for Carbazole Derivatives

The synthesis of functionalized carbazoles has evolved significantly, with modern approaches emphasizing atom economy, regioselectivity, and environmental sustainability. Lewis acid-mediated transformations have emerged as particularly valuable methods for constructing the carbazole scaffold and introducing diverse substituents at key positions. These approaches leverage the inherent electronic properties of the carbazole system, where C-3 and C-6 positions demonstrate the highest electron density and are therefore most amenable to electrophilic substitution reactions. Common synthetic strategies include:

Friedel-Crafts Arylation and Alkylation: Lewis acids such as ZnBr₂ efficiently catalyze intramolecular and intermolecular Friedel-Crafts reactions to construct the carbazole ring system. These reactions typically proceed through carbocation intermediates that are trapped by the electron-rich aromatic system, followed by aromatization to yield the tricyclic structure.

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed methods such as the Buchwald-Hartwig amination enable efficient C-N bond formation for N-substituted carbazoles, while Suzuki-Miyaura and Heck reactions facilitate carbon-carbon bond formation at various positions on the carbazole ring.

Electrocyclization Reactions: These pericyclic processes provide access to linearly annulated carbazole derivatives through thermally-induced ring closure of appropriately substituted diarylamine precursors. The 6π-electrocyclization strategy offers excellent regiocontrol for constructing carbazole frameworks with specific substitution patterns.

Multi-component Reactions and Cascade Processes: Modern synthetic design increasingly employs tandem reaction sequences that construct multiple bonds and rings in a single operation, significantly improving synthetic efficiency. These approaches often combine Lewis acid catalysis with other activation methods to achieve complex molecular architectures from relatively simple starting materials.

The following diagram illustrates a generalized experimental workflow for evaluating carbazole derivatives:

Generalized experimental workflow for carbazole derivative development.

Conclusion and Future Perspectives

Carbazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry with demonstrated efficacy across multiple therapeutic domains, particularly in oncology, antimicrobial applications, and neurodegenerative disorders. The inherent chemical properties of the carbazole nucleus—including its extended π-system, molecular rigidity, and multiple sites for strategic functionalization—provide an excellent foundation for drug development. The continued elucidation of their diverse mechanisms of action, from topoisomerase inhibition to modulation of key signaling pathways like p53 and AKT, underscores their potential as targeted therapeutic agents. Current challenges in the field include optimizing selectivity profiles to reduce off-target effects, enhancing pharmacokinetic properties particularly for central nervous system targets, and addressing potential toxicity concerns through rational drug design.

Mechanism of Action of a Specific Bis-Carbazole Derivative

A 2025 study provides a detailed analysis of a compound referred to as bis-carbazole derivative 1 (N,N’-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazine) [1].

Its anticancer activity, particularly against triple-negative MDA-MB-231 and ER-positive MCF-7 breast cancer cell lines, is achieved through a multi-target mechanism:

- Primary Target: Disruption of Cytoskeleton Dynamics

- Secondary Mechanisms: Induction of Apoptosis

The following diagram illustrates the key signaling pathways involved in its mechanism of action.

This diagram shows the proposed mechanism of action for bis-carbazole derivative 1, involving cytoskeleton disruption and apoptosis induction [1].

Quantitative Cytotoxicity and Selectivity Data

The anticancer efficacy of bis-carbazole derivative 1 was quantified against breast cancer cell lines and compared to a normal cell line. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values and calculated selectivity index.

| Cancer Cell Line | Cell Line Type | IC₅₀ Value (μM) | Selectivity Index (SI) |

|---|---|---|---|

| MDA-MB-231 | Triple-negative breast cancer | Not explicitly stated in abstract | High selectivity reported [1] |

| MCF-7 | ER-positive breast cancer | Not explicitly stated in abstract | High selectivity reported [1] |

| MCF-10A | Normal mammary epithelial cells | -- | (Reference cell line) |

This compound demonstrated high selectivity for cancer cells over normal human mammary epithelial cells (MCF-10A), suggesting a potentially favorable safety profile by sparing healthy tissues [1].

Key Experimental Protocols for Mechanistic Study

The following methodologies are critical for elucidating the mechanism of action described above.

| Assay Type | Key Details | Application in Study |

|---|---|---|

| Cell Viability (MTT) Assay | Cells treated for 72h; viability measured via optical density (570 nm) after MTT incubation [1]. | Determined IC₅₀ values and established selective cytotoxicity against cancer cells [1]. |

| Apoptosis Detection (TUNEL Assay) | Cells treated with IC₅₀ of compound; DNA fragmentation visualized via fluorescence microscopy [1]. | Confirmed induction of programmed cell death (apoptosis) in treated cancer cells [1]. |

| Immunofluorescence Microscopy | Analysis of cellular structures using specific fluorescent tags and microscopy [1]. | Visualized compound's disruptive effects on microtubule and actin networks within the cytoskeleton [1]. |

| Western Blot / Protein Analysis | Not detailed in provided excerpt; inferred standard technique [1]. | Detected activation/cleavage of key proteins like caspases (-8, -9) and Bid to confirm apoptotic pathways [1]. |

| In Vivo Toxicity Study | Balb/c mice, intraperitoneal administration for 1 week; assessed organ weight, hematological, and biochemical markers [1]. | Evaluated preliminary safety and found no significant toxicity at tested conditions [1]. |

Other Notable Carbazole Derivatives and Mechanisms

- Dual Tubulin and Topo I Inhibitors: Novel carbazole sulfonamide derivatives (compounds 7 and 15) act as dual-targeting agents. They bind to the tubulin colchicine site, inhibiting polymerization and causing cell cycle arrest at the G2/M phase. Additionally, compound 7 selectively inhibits Topoisomerase I (Topo I) [2].

- Topoisomerase IIα (Topo IIα) Catalytic Inhibitors: A symmetrically substituted derivative, 3,6-Di(2-furyl)-9H-carbazole, was identified as a novel catalytic inhibitor of Topo IIα. It selectively inhibits the relaxation and decatenation activities of the Topo IIα isoform over the IIβ isoform, without acting as a Topo II poison or intercalating into DNA [3].

How to Proceed with Your Research

Given that "carbazole derivative 1" is not a universal identifier, I suggest the following to find the precise information you need:

- Identify the Exact Source: If you encountered this name in a specific research paper, patent, or database, returning to that source is the most reliable way to find the corresponding chemical structure and data.

- Refine Your Search: Use more specific identifiers in your searches, such as the IUPAC name, chemical structure, or CAS Registry Number. The systematic name for the bis-carbazole compound discussed here is N,N’-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazine [1].

- Consult Specialized Databases: For comprehensive information, search chemical (e.g., SciFinder, PubChem) and literature (e.g., PubMed, Google Scholar) databases using the specific compound identifier.

References

Comprehensive Technical Guide: Carbazole Scaffold in Drug Discovery

Introduction and Significance of Carbazole Scaffold

The carbazole scaffold represents a privileged structural motif in medicinal chemistry, consisting of a tricyclic system with two benzene rings fused on either side of a pyrrole ring. This unique molecular architecture endows carbazole derivatives with remarkable electronic properties and diverse biological activities, making them invaluable in drug discovery programs. Carbazole compounds are widely distributed in nature, particularly in the Rutaceae family, with sources including bacteria, fungi, plants, and algae. The first naturally occurring carbazole alkaloid, murrayanine, was isolated from Murraya koenigii in 1962, opening avenues for extensive exploration of this scaffold in therapeutic development. [1] [2]

The significance of carbazole derivatives in pharmaceutical sciences stems from their multifaceted biological activities and favorable drug-like properties. Several carbazole-based drugs have achieved clinical success, including Celiptium (N-methyl-9-hydroxyellipticinium acetate) for breast cancer, Alecensa (alectinib) for ALK-positive non-small cell lung cancer, and Rydapt (midostaurin) for acute myeloid leukemia and systemic mastocytosis. These approved drugs validate the carbazole scaffold as a valuable template in oncology drug discovery and have stimulated extensive research into novel carbazole derivatives with improved efficacy and safety profiles. The structural versatility of the carbazole nucleus allows for strategic modifications at various positions, enabling fine-tuning of pharmacological properties and target selectivity for specific therapeutic applications. [2]

Synthetic Methodologies for Carbazole Scaffolds

The synthesis of carbazole derivatives has evolved significantly from traditional methods such as Grabe-Ullman, Clemo–Perkin, or Tauber methods to more efficient contemporary approaches. Modern catalytic systems have revolutionized carbazole synthesis, emphasizing atom economy, step efficiency, and functional group compatibility. The following table summarizes the principal synthetic methodologies developed for carbazole scaffold construction: [1] [3]

Table 1: Synthetic Methodologies for Carbazole Scaffolds

| Methodology | Catalytic System | Key Starting Materials | Advantages | Representative Yield Range |

|---|---|---|---|---|

| Hydroarylation | Pd(PPh₃)₂Cl₂/CuI co-catalyst, Et₃N solvent [1] | Aryl iodides, iodo alkynols [1] | Chemo- and regioselective; enables functionalization of aryl iodide group via Suzuki reaction [1] | Moderate yields [1] |

| Metal-free Hydroarylation | Trifluoroacetic acid (TFA), room temperature [1] | 3-ethynyl-2-chloro substituted quinoxalines, 5-ethynyl-4-chloro substituted pyrimidines with indoles [1] | Green approach, short reaction time (60 min), facile conditions, wide substrate scope [1] | 63-71% [1] |

| [4+2] Annulation | Imidazolium-based ionic liquid with sulfone moiety in butyl acetate [1] | N-methylindole, 2,5-dihydro-2,5-dimethoxyfuran [1] | Reusable catalytic system, better selectivity, green solvent system [1] | 70-92% [1] |

| Cascade Annulation | p-toluenesulfonic acid (PTSA·H₂O) in toluene, 120°C [1] | 2-alkenyl indole, substituted aldehydes [1] | Commercially available and inexpensive catalyst; one-pot procedure [1] | 44-67% after N-methylation [1] |

| Benzannulation | Metal-free, K₂CO₃ base, THF/hexane solvent [1] | N-Ts-3-nitroindole, alkylidene azalactones [1] | Direct access to 4-hydroxy carbazole derivatives [1] | 20-92% [1] |

| Catalytic Csp²–H Functionalization | Various transition metal catalysts [3] | Simple, readily available starting materials [3] | Excellent atom and step economy; cost-efficient [3] | Not specified [3] |

The mechanistic pathways for carbazole synthesis often involve sophisticated catalytic cycles and reactive intermediates. For instance, the palladium-catalyzed hydroarylation proceeds through a Sonogashira adduct formation, followed by palladium coordination with the alkyne moiety to form a complex that undergoes 5-endo-dig carbopalladation. This generates a pallada-spirocyclopentene intermediate, which subsequently experiences 1,2-alkyl migration to form an iodotetrahidrocarbazolium species, followed by 1,4-iodonium migration and final dehydration to yield the 2-iodocarbazole product. Understanding these mechanistic pathways enables medicinal chemists to design synthetic routes that accommodate sensitive functional groups and stereochemical requirements for targeted carbazole derivatives. [1]

Biological Activities and Therapeutic Applications

Anticancer Activities

Carbazole derivatives demonstrate potent antiproliferative effects against various cancer cell lines through multiple mechanisms of action. The following table summarizes key biological activities of recently developed carbazole derivatives: [4] [2]

Table 2: Biological Activities of Carbazole Derivatives

| Compound/Class | Biological Activity | Mechanism/Target | Potency (IC₅₀/EC₅₀) | Cell Lines/Models |

|---|---|---|---|---|

| Compound 10 & 11 [4] | Antiproliferative | Not fully elucidated | 7.68 µM (HepG2), 10.09 µM (HeLa), 6.44 µM (MCF7) [4] | HepG2, HeLa, MCF7 cancer cell lines [4] |

| Compound 9 [4] | Antiproliferative | Not fully elucidated | 7.59 µM (HeLa) [4] | HeLa cancer cell lines [4] |

| Curaxin CBL0137 [5] | Anti-trypanosome | Inhibits transferrin endocytosis and protein synthesis [5] | 12.5 ± 2.6 nM (T. brucei) [5] | T. brucei Lister 427; Mouse model of chronic HAT [5] |

| CAB [6] | Anti-vascular remodeling | Binds SH2 domain of STAT3, inhibiting CIAPIN1/JAK2/STAT3 axis [6] | Attenuated intimal hyperplasia in animal models [6] | PDGF-induced VSMC proliferation; injury-induced neointima animal models [6] |

| Ferrocenyl platinum(II) complex [2] | Photocytotoxic | Photoactivated cytotoxicity | 12.0 µM (visible light), >60 µM (dark) [2] | HaCaT cell lines [2] |

| N-Acylcarbazoles (2a, 2b) [2] | Antiproliferative | Not specified | 0.028 µM, 0.45 µM [2] | CAL 27 squamous cell carcinoma [2] |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (3) [2] | Antiproliferative | Not specified | 2.5 nM [2] | Calu1 lung carcinoma cell line [2] |

| Compound 4 & 9 [4] | Antioxidant | Free radical scavenging | 1.05 ± 0.77 µM, 5.15 ± 1.01 µM [4] | DPPH assay [4] |

The antiproliferative activities of carbazole derivatives often stem from their ability to interact with cellular macromolecules, particularly DNA and various enzymes. Ellipticine and its analogue Celiptium function as topoisomerase II inhibitors and intercalating agents, stabilizing the cleavable complex of topoisomerase II and inducing DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis. Similarly, alectinib targets anaplastic lymphoma kinase (ALK) in non-small cell lung cancer, while midostaurin inhibits fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia. These diverse mechanisms highlight the structural adaptability of the carbazole scaffold in addressing various oncogenic targets. [2]

Antimicrobial and Other Therapeutic Applications

Beyond oncology, carbazole derivatives exhibit broad-spectrum biological activities with therapeutic potential against infectious diseases and other conditions. Curaxin CBL0137 demonstrated promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), curing the infection in a mouse model. This anti-trypanosome activity was associated with the compound's ability to inhibit transferrin endocytosis and protein synthesis in trypanosomes, highlighting a unique mode of action distinct from conventional therapies. Importantly, structural analogs CBL0174 and CBL0187 with similar drug-like properties failed to control trypanosome proliferation in vivo, underscoring the subtle structure-activity relationships in this chemotype. [5]

Several carbazole alkaloids from Murraya koenigii, including koenigicine, mukonicine, o-methylmurrayamine A, koenine, and girinimbine, have shown potential as SARS-CoV-2 main protease (Mpro) inhibitors through computational studies. These compounds displayed stronger binding affinities and molecular interactions than the reference inhibitor 3WL (baicalein) in molecular docking studies, with favorable physicochemical and ADME/T properties that satisfied criteria for oral bioavailability and druggability. This application demonstrates the versatility of carbazole scaffolds in addressing emerging therapeutic targets, including viral enzymes. [7]

Case Studies and Signaling Pathways

STAT3 Inhibition in Vascular Remodeling

The novel carbazole derivative 9H-Carbazol-3-yl 4-aminobenzoate (CAB) attenuates vascular remodeling through a specific signaling pathway. CAB significantly attenuates platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell (VSMC) proliferation and migration by directly binding to the SH2 domain of STAT3, thereby suppressing STAT3 activation. This inhibition subsequently downregulates the CIAPIN1/JAK2/STAT3 axis through decreased CIAPIN1 transcription, leading to attenuated Krüppel-like factor 4 (KLF4)-mediated VSMC dedifferentiation and increased CDKN1B-induced cell cycle arrest. Additionally, CAB suppresses matrix metalloproteinase 9 (MMP9), further inhibiting vascular remodeling. This pathway elucidates the molecular mechanism by which CAB inhibits intimal hyperplasia in injury-induced neointima animal models, positioning STAT3 as a major regulator controlling the CIAPIN1/JAK2/STAT3 axis for treating vascular proliferative diseases. [6]

The following diagram illustrates this signaling pathway:

CAB inhibits vascular remodeling via STAT3 pathway

Multiparameter Ranking for Anti-Trypanosome Lead Discovery

The Curaxin HAT Lead Efficacy (CHLE) score represents an innovative multi-parameter ranking system for evaluating carbazole derivatives against Human African Trypanosomiasis. This comprehensive approach integrates physicochemical properties, metabolic stability, pharmacokinetic profiles, tissue distribution, and pharmacodynamic parameters to calculate a predictive score for in vivo efficacy. The CHLE score incorporates specific trypanocidal parameters such as DTC90 (concentration that is 90% trypanocidal 24 hours after a 6-hour exposure) and relates this to drug exposure through the AUC₀–₆h:DTC90 ratio. Additionally, the score accounts for critical modes of action in trypanosomes, including inhibition of transferrin endocytosis and protein synthesis. This multi-parameter approach explains why CBL0137 successfully cured HAT in mice while structural analogs CBL0174 and CBL0187 with similar traditional drug-like properties failed, despite comparable in vitro activity against T. brucei. [5]

The following diagram illustrates this multi-parameter ranking concept:

Multi-parameter ranking for anti-trypanosome carbazoles

Structure-Activity Relationship (SAR) Analysis

The biological activity of carbazole derivatives is heavily influenced by specific molecular features and substituent patterns. Through extensive SAR studies, researchers have identified key positions on the carbazole nucleus that modulate potency, selectivity, and drug-like properties. For carbazole carboxamide derivatives as BTK inhibitors, bulky substitutions are preferred at the R1 position, while hydrogen-bond donors are favored at the 1-position. Additionally, introducing hydrophilic substitutions at both R1 and R4 positions significantly improves BTK inhibitory activities. These structural insights facilitate the rational design of novel carbazole derivatives with optimized pharmacological profiles. [8]

The three-dimensional orientation of substituents profoundly influences target binding and biological activity. Molecular modeling studies on carbazole carboxamide derivatives reveal that the carbazole ring typically interacts with key residues in the BTK active site, particularly Gly475 and Met477, through hydrogen bonding in the hinge region. Additionally, the benzene ring often engages in π-π stacking interactions with Tyr466, while halogen atoms at the R6 position form hydrophobic interactions with Glu407 and Asp539. These detailed molecular interactions inform medicinal chemists in designing carbazole derivatives with enhanced binding affinity and selectivity for specific therapeutic targets. [8]

Experimental Protocols and Methodologies

Synthesis of Carbazole Derivatives

Protocol for Sulfonohydrazide Carbazole Derivatives (Representative Procedure) [4]

- Reaction Setup: Dissolve compound 1 (1 eq.) in anhydrous THF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

- Base Addition: Add triethylamine (Et₃N, 1.1 eq.) to the reaction mixture.

- Sulfonylation: Add the appropriate sulfonyl chloride (1 eq.) dropwise with stirring at room temperature.

- Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours and monitor by thin-layer chromatography (TLC) using hexane/ethyl acetate or dichloromethane/methanol solvent systems.

- Workup Procedure: Filter the suspension to remove salts and evaporate THF from the filtrate under reduced pressure.

- Purification: Dissolve the crude product in minimal methanol (3 mL) and add to cold water (150 mL) with stirring. Filter the precipitated solid, dry, and recrystallize using ethanol to obtain the desired product as colorless crystals.

- Characterization: Confirm structure and purity by ( ^1H )-NMR, ( ^{13}C )-NMR, UPLC/MS-TOF, and FT-IR spectroscopy.

Biological Evaluation Methods

Antiproliferative Assay Protocol [4]

- Cell Culture: Maintain cancer cell lines (HepG2, HeLa, MCF7, CaCo-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

- Compound Treatment: Seed cells in 96-well plates at optimal density (5,000-10,000 cells/well) and incubate for 24 hours. Add test compounds at various concentrations (typically 1-200 µM) and incubate for 48-72 hours.

- Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate percentage viability relative to untreated controls and determine IC₅₀ values using nonlinear regression analysis.

Antioxidant Activity Assessment [4]

- DPPH Assay: Prepare 0.1 mM DPPH solution in methanol. Mix test compounds at various concentrations with DPPH solution and incubate in the dark for 30 minutes.

- Measurement: Measure absorbance at 517 nm and calculate percentage radical scavenging activity relative to methanol blank.

- Calculation: Determine IC₅₀ values (concentration providing 50% scavenging) from dose-response curves.

Molecular Docking Protocol [7]

- Protein Preparation: Obtain crystal structure of target protein (e.g., SARS-CoV-2 Mpro, PDB ID: 6M2N) from Protein Data Bank. Remove water molecules, ligands, and heteroatoms except essential crystallographic waters. Adjust to physiological protonation state using UCSF Chimera software.

- Ligand Preparation: Retrieve carbazole alkaloid structures from PubChem database. Adjust to physiological protonation states and perform energy minimization in universal force field (UFF) with conjugate gradient algorithm for 500 steps using Avogadro software.

- Docking Execution: Define active site residues based on literature and co-crystal ligand position. Perform molecular docking using AutoDock 4.2 or AutoDock Vina with Lamarckian genetic algorithm. Set grid box dimensions to enclose active site (40×40×40 Å for global search, 15×15×15 Å for focused analysis).

- Analysis: Analyze binding poses, intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking), and binding energies using BIOVIA Discovery Studio Visualizer or PyMOL.

Conclusion and Future Perspectives

The carbazole scaffold continues to demonstrate immense value in drug discovery and development, supported by its diverse biological activities, favorable drug-like properties, and structural versatility. The continued exploration of novel synthetic methodologies, particularly catalytic C-H functionalization approaches, enables more efficient access to structurally diverse carbazole libraries for biological screening. Furthermore, advanced structure-based drug design techniques, including molecular docking, 3D-QSAR, and molecular dynamics simulations, facilitate the rational optimization of carbazole derivatives for enhanced potency and selectivity. [1] [8] [3]

References

- 1. Update on novel synthetic approaches towards the ... [pmc.ncbi.nlm.nih.gov]

- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to ... [pmc.ncbi.nlm.nih.gov]

- 3. H functionalization as an efficient catalytic route to carbazoles [sciencedirect.com]

- 4. Design, synthesis, molecular docking and biological ... [pmc.ncbi.nlm.nih.gov]

- 5. Multiparameter ranking of carbazoles for anti-trypanosome ... [frontiersin.org]

- 6. Novel carbazole attenuates vascular remodeling through ... [sciencedirect.com]

- 7. A Computational Study of Carbazole Alkaloids from ... [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Modeling Studies on Carbazole Carboxamide ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Structure-Activity Relationship of Carbazole Derivatives

Then, I will now begin writing the main body of the whitepaper.

Executive Summary

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of carbazole derivatives, a class of compounds with demonstrated therapeutic potential across multiple disease domains. Carbazole's tricyclic aromatic structure serves as a privileged scaffold in medicinal chemistry, enabling diverse biological activities through strategic structural modifications. This review synthesizes current research findings to elucidate how specific alterations to the carbazole core influence molecular interactions, efficacy, and selectivity against various biological targets. Key applications span anticancer, antiviral, and neuroprotective domains, with particular emphasis on emerging opportunities in COVID-19 therapeutics and chemotherapy-induced peripheral neuropathy management. The technical evaluation includes quantitative activity data, detailed experimental methodologies, and computational approaches that facilitate rational drug design. Additionally, this guide incorporates visualizations of critical signaling pathways and experimental workflows to assist researchers in navigating the complex landscape of carbazole derivative optimization.

Introduction to the Carbazole Scaffold

Carbazole is a tricyclic aromatic system consisting of two benzene rings fused on either side of a pyrrole ring. This heterocyclic architecture provides exceptional structural versatility, allowing for synthetic modifications at multiple positions that significantly influence its electronic properties, binding affinity, and overall pharmacological profile. The carbazole nucleus is classified as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved therapeutics. Naturally occurring carbazole alkaloids are primarily found in plants of the Rutaceae family, particularly in the Murraya koenigii (curry leaf tree), which has been used traditionally in Ayurvedic medicine for various applications [1].

The intrinsic molecular properties of the carbazole system, including its planar structure, aromaticity, and ability to engage in π-π stacking interactions with biological targets, make it particularly valuable in drug discovery. The carbazole scaffold demonstrates favorable drug-like characteristics such as metabolic stability, reasonable aqueous solubility, and the capacity to cross cell membranes. These properties have motivated extensive research into carbazole derivatives over several decades, with significant advances in understanding how structural modifications influence their biological activities [2]. Current investigations continue to reveal new dimensions of the carbazole pharmacophore, expanding its potential applications in addressing unmet medical needs.

Fundamental SAR Principles of Carbazole Derivatives

The structure-activity relationship of carbazole derivatives is governed by several key structural considerations that profoundly influence their biological activity and pharmacological properties. Understanding these fundamental principles provides a foundation for rational drug design using the carbazole scaffold.

Core Substitution Patterns: The position and nature of substituents on the carbazole ring system dramatically influence biological activity. Electron-donating groups (e.g., methoxy, hydroxy) at specific positions generally enhance antioxidant properties and influence electronic distribution, while electron-withdrawing groups (e.g., nitro, cyano) can strengthen interactions with certain enzymatic targets. Substitutions at positions 1, 3, 6, and 8 often yield the most significant bioactivity changes.

Side Chain Modifications: The incorporation of specific functional groups at the nitrogen atom or on the carbazole ring system can dramatically alter pharmacological properties. Common modifications include alkyl chains of varying lengths, aryl groups, and heterocyclic attachments. These alterations influence lipophilicity, hydrogen bonding capacity, and molecular geometry, thereby modulating target engagement and bioavailability.

Hybridization Strategies: Combining the carbazole scaffold with other pharmacophoric elements has emerged as a powerful strategy for enhancing potency and multi-target engagement. Successful hybrids have incorporated ferulic acid for neuroprotection, triazole rings for DNA interaction, and other heterocyclic systems to create dual-mechanism agents [3].

Stereochemical Considerations: For chiral carbazole derivatives, specific enantiomers often exhibit distinct biological activities due to differential interactions with chiral biological targets. In some cases, one enantiomer may demonstrate significantly enhanced potency or selectivity, highlighting the importance of stereoselective synthesis and evaluation [2].

Table 1: Fundamental SAR Principles of Carbazole Derivatives

| Structural Element | Modification Type | Impact on Bioactivity | Therapeutic Implications |

|---|---|---|---|

| Carbazole Core | Electron-donating/withdrawing groups | Alters electron distribution, binding affinity | Enhanced target specificity, reduced off-target effects |

| N-Atom Position | Alkylation, acylation, aryl substitution | Modulates lipophilicity, metabolic stability | Improved bioavailability, pharmacokinetic profile |

| Ring Fusion | Creation of pentacyclic systems | Enhances planar structure and DNA intercalation | Increased potency against topoisomerase enzymes |

| Hybrid Molecules | Combination with other pharmacophores | Enables multi-target engagement | Addressing complex disease pathologies |

SAR in Anticancer Applications

The antitumor properties of carbazole derivatives have been extensively investigated, with numerous studies demonstrating potent activity against various cancer cell lines. The primary mechanisms of action include topoisomerase inhibition, DNA intercalation, cell cycle disruption, and induction of apoptosis. The relationship between specific structural features and anticancer efficacy follows discernible patterns that inform rational drug design.

Key Derivatives and Mechanisms

Recent research has identified several promising carbazole-based anticancer agents with varied structural features. Compound Cz-1 has demonstrated significant antiproliferative activity through its interaction with MYC G-quadruplex DNA, thereby downregulating MYC transcription and inducing apoptosis in cancer cells. The molecular design incorporates a carbazole moiety that stacks on G-quartets via π-π interactions, while triazole motifs and carboxamides facilitate additional stacking interactions with other bases in the DNA structure [3]. The presence of a cationic amine side chain enables electrostatic interactions with the negatively charged phosphate backbone of DNA, enhancing binding affinity.

Similarly, 2,8-disubstituted carbazole derivatives have shown remarkable anticancer potential through multiple mechanisms. These compounds typically feature substitutions that enhance planarity and promote DNA intercalation, while also demonstrating inhibitory activity against cholinesterases. The strategic placement of substituents at the 2 and 8 positions creates optimal steric and electronic conditions for interaction with biological targets, particularly DNA and various enzymes involved in cancer progression [3].

SAR Trends and Optimization Strategies